molecular formula C18H19N3OS2 B2974830 N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1424304-85-7

N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2974830
CAS No.: 1424304-85-7
M. Wt: 357.49
InChI Key: ALCOIJJLFPJZNH-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the cyanothiolan group via nucleophilic substitution.
  • Coupling of the 2,4-dimethylphenyl group using palladium-catalyzed cross-coupling reactions.
  • Final carboxamide formation through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site or allosteric sites.

    Receptor modulation: Acting as an agonist or antagonist.

    DNA/RNA interaction: Intercalating into nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Cyanothiolan derivatives: Compounds with the cyanothiolan group but different core structures.

    Carboxamide derivatives: Compounds with carboxamide functionality but different aromatic or heterocyclic cores.

Uniqueness

N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-11-4-5-14(12(2)8-11)17-20-13(3)15(24-17)16(22)21-18(9-19)6-7-23-10-18/h4-5,8H,6-7,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCOIJJLFPJZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)NC3(CCSC3)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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